[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate
Description
Properties
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate typically involves the esterification of [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous solution for hydrolysis of the ester group.
Major Products
Oxidation: [(1R,2S)-2-(Carboxymethyl)cyclobutyl]methanol.
Reduction: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol.
Substitution: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol and acetic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to act as a precursor for various bioactive molecules. For instance, derivatives of this compound have been investigated for their activity against specific targets such as HCV protease inhibitors .
Synthesis of Chiral Compounds
Due to its chirality, [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is valuable in asymmetric synthesis. It can be utilized to create chiral intermediates essential for the development of enantiomerically pure drugs. This application is particularly relevant in the production of compounds that require high stereochemical fidelity .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various reactions, including esterification and nucleophilic substitutions, facilitating the creation of more complex organic molecules .
Case Study 1: Synthesis of HCV Protease Inhibitors
A notable study involved using this compound as a starting material for synthesizing inhibitors targeting Hepatitis C Virus (HCV) protease. The synthetic pathway demonstrated the compound's utility in generating novel therapeutic agents with enhanced efficacy against viral infections .
Case Study 2: Asymmetric Synthesis of Chiral Alcohols
Another research effort focused on employing this compound in the asymmetric synthesis of chiral alcohols, which are crucial in pharmaceutical formulations. The study highlighted the effectiveness of this compound in generating high yields of desired enantiomers through catalytic processes .
Mechanism of Action
The mechanism by which [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Cyclopropane Analog: [(1R,2S)-2-(3-Fluorophenyl)-2-(Hydroxymethyl)cyclopropyl]methyl Acetate
Key Differences :
- Structure : Replaces the cyclobutane ring with a cyclopropane ring and introduces a 3-fluorophenyl substituent.
- Molecular Formula : C₁₃H₁₅FO₃ (MW: 238.25 g/mol) .
- Applications : Serves as an intermediate in the synthesis of Lemborexant , a dual orexin receptor antagonist used for insomnia treatment. The fluorophenyl group enhances lipophilicity and receptor-binding affinity.
- Safety : Classified as corrosive, acutely toxic, and environmentally hazardous .
The fluorophenyl group adds aromaticity, which may limit the compound’s utility in non-aromatic synthetic pathways compared to the simpler cyclobutane analog.
Linear Esters: Methyl 2-Hydroxyacetate
Key Differences :
- Structure : A linear ester (C₃H₆O₃; MW: 90.08 g/mol) lacking cyclic or stereochemical complexity .
- Applications : Used in industrial processes for its solvent properties.
- Safety : Requires first-aid measures for inhalation exposure, indicating higher acute toxicity than cyclic analogs .
Comparison Insight :
The absence of a cyclic structure in methyl 2-hydroxyacetate results in lower molecular weight and polarity, making it less suitable for applications requiring chiral specificity or rigid conformational control.
Branched Alkyl Esters: Isobutyl Acetate
Key Differences :
- Applications : Common solvent in coatings and adhesives.
Aromatic Cyclobutane Derivatives: Methyl 4-((1R,2S)-2-(1,3-Dioxoisoindolin-2-yl)cyclobutyl)benzoate
Key Differences :
- Structure : Features a benzoate group and a 1,3-dioxoisoindolin-2-yl substituent on the cyclobutane ring (24% synthesis yield) .
- Applications : Likely used in asymmetric catalysis or medicinal chemistry.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The stereospecificity of this compound makes it valuable for enantioselective synthesis, whereas cyclopropane analogs are preferred for aromatic drug intermediates .
- Safety Profiles : Cyclopropane derivatives exhibit higher toxicity, necessitating stringent handling protocols compared to linear or branched esters .
- Commercial Viability : The target compound is available from multiple suppliers (e.g., Chemos GmbH, Key Group), suggesting robust industrial demand .
Biological Activity
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 158.19 g/mol
- CAS Number : 98516-06-4
- IUPAC Name : this compound
The compound features a cyclobutyl ring with a hydroxymethyl group and an acetate moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity.
- Acetate Hydrolysis : The acetate group can be hydrolyzed to release acetic acid, which may participate in various biochemical pathways.
Enzyme Interactions
Research indicates that this compound is involved in enzyme-substrate interactions. Its structural properties allow it to act as a substrate or inhibitor for specific enzymes:
- Oxidoreductases : Studies have shown that this compound can be screened for activity against oxidoreductases, which are crucial in metabolic pathways .
- Potential Drug Development : The compound has been investigated for its potential as a precursor in drug synthesis and as an active pharmaceutical ingredient due to its favorable interaction with biological targets.
Case Studies
- Neuroinflammatory Diseases :
- Anticancer Research :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methanol | Lacks acetate group | Less reactive in esterification reactions |
| [(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methyl acetate | Contains cyclopropyl ring | Different steric and electronic properties |
| [(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methyl acetate | Contains cyclopentyl ring | Varies in reactivity and interactions |
Applications in Research
This compound is widely utilized across various fields:
- Organic Synthesis : Serves as a building block for more complex molecules.
- Biological Studies : Used in enzyme kinetics studies and metabolic pathway investigations.
- Pharmaceutical Industry : Potential applications in drug formulation and development.
Q & A
Q. What stereoselective synthesis methods are reported for cyclobutane derivatives with hydroxymethyl and acetate functional groups?
Stereoselective synthesis of cyclobutane derivatives often involves photochemical [2+2] cycloadditions or enzymatic catalysis to control stereochemistry. For example, chiral cyclobutane intermediates can be synthesized using asymmetric catalysis with transition-metal complexes (e.g., palladium or rhodium) to achieve high enantiomeric excess (ee). Post-functionalization steps, such as acetylation of hydroxyl groups, require anhydrous conditions to avoid hydrolysis. Gas chromatography (GC) or chiral HPLC is recommended to verify stereochemical purity .
Q. How can the purity and structural integrity of [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate be validated?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., acetate methyl protons at δ 2.0–2.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] or [M+Na]).
- Chromatography : GC or HPLC with chiral columns to resolve enantiomers and quantify purity. Cross-reference retention times with synthetic standards .
Q. What solvents and conditions are optimal for handling this compound to prevent degradation?
The compound’s ester group is susceptible to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) under inert atmospheres (N/Ar). Storage at −20°C in amber vials minimizes thermal and photolytic degradation. Stability studies in aqueous buffers (pH 4–9) can identify degradation pathways via LC-MS monitoring .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?
The (1R,2S) configuration creates steric hindrance around the cyclobutane ring, directing nucleophilic attack to the less hindered hydroxymethyl group. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimental validation via kinetic studies under varying temperatures (25–60°C) and nucleophiles (e.g., Grignard reagents) is advised .
Q. What strategies resolve contradictions in reported biological activity data for cyclobutane derivatives?
Discrepancies may arise from enantiomer ratios or impurities. For example, a study on cyclobutane-containing pheromones found that ≥90% enantiomeric purity is critical for bioactivity . To address contradictions:
Q. What advanced techniques characterize degradation products under oxidative conditions?
- LC-QTOF-MS : Identifies degradation products via accurate mass and fragmentation patterns.
- EPR Spectroscopy : Detects radical intermediates formed during oxidation.
- Accelerated Stability Testing : Expose the compound to HO or UV light and track degradation kinetics. Compare results with control samples stabilized by antioxidants (e.g., BHT) .
Q. How can the compound’s conformational flexibility impact its interactions with biological targets?
Molecular dynamics (MD) simulations reveal that the cyclobutane ring’s puckering affects binding to enzymes or receptors. For example, a "boat" conformation may enhance hydrophobic interactions with protein pockets. Pair simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Methodological Recommendations
- Stereochemical Analysis : Use X-ray crystallography or vibrational circular dichroism (VCD) for absolute configuration determination .
- Data Reproducibility : Document enantiomer ratios, solvent traces (via Karl Fischer titration), and batch-to-batch variability in publications .
- Collaborative Validation : Cross-validate findings with independent labs using shared reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
